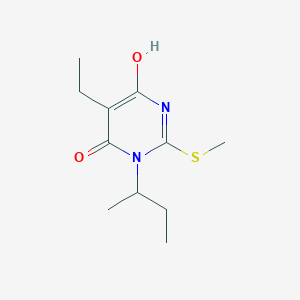
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine, also known as FM2-10, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an excellent tool for studying biological systems, including cellular processes, protein interactions, and membrane dynamics. In
Scientific Research Applications
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine has been used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and spectroscopy. It has been used to study the dynamics of membrane proteins, lipid bilayers, and vesicles. This compound has also been used to study the interaction of proteins with lipid membranes, as well as the formation and dynamics of lipid rafts.
Mechanism of Action
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine is a hydrophobic molecule that interacts with lipid membranes. It has been shown to insert into lipid bilayers and to undergo a conformational change upon binding to membranes. The fluorescence of this compound is sensitive to its local environment, and changes in fluorescence intensity can be used to monitor changes in membrane structure and dynamics.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cell viability and function, making it a useful tool for studying biological systems. It has been used to study the effects of drugs and other compounds on membrane structure and dynamics, as well as the effects of mutations in membrane proteins.
Advantages and Limitations for Lab Experiments
(9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine has several advantages as a research tool, including its high sensitivity, low toxicity, and compatibility with a wide range of experimental conditions. However, it also has some limitations, including its relatively low quantum yield and its sensitivity to pH and temperature.
Future Directions
There are several future directions for the use of (9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine in scientific research. One direction is the development of new fluorescent dyes with improved properties, such as higher quantum yields and greater sensitivity to changes in membrane structure. Another direction is the use of this compound in combination with other techniques, such as electron microscopy and X-ray crystallography, to study the structure and function of membrane proteins. Finally, this compound could be used to study the effects of drugs and other compounds on membrane structure and dynamics in vivo, which could have important implications for drug development and disease treatment.
Synthesis Methods
The synthesis of (9H-fluoren-2-ylmethyl)(3-methoxyphenyl)amine involves a multi-step process that includes the reaction of 2-fluorenylmethyl bromide with 3-methoxyaniline, followed by a series of purification steps. The final product is a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
properties
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-23-19-7-4-6-18(13-19)22-14-15-9-10-21-17(11-15)12-16-5-2-3-8-20(16)21/h2-11,13,22H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCMXPLPMQWNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6022238.png)

![1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6022247.png)


![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)

![1-cyclohexyl-4-{[1-(3-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6022284.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)benzenesulfinic acid - [2-(4-fluorophenyl)ethyl]amine (1:1)](/img/structure/B6022312.png)

![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
